
3-Methyl-2-hexylamine
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Overview
Description
3-Methyl-2-hexylamine (C₇H₁₇N; molecular weight: 115.22 g/mol) is a branched aliphatic amine with the amine group (-NH₂) located at the second carbon of a hexane chain and a methyl substituent at the third carbon. Key physicochemical properties include:
- Boiling Point: 133.7°C at 760 mmHg .
- Flash Point: 28.7°C, indicating moderate flammability .
- LogP: 2.47, suggesting moderate lipophilicity . Synonyms include 3-Methyl-2-hexanamine, 2-Amino-3-methylhexane, and 1,2-dimethylpentylamine . Its branched structure distinguishes it from linear or differently substituted amines, influencing solubility, volatility, and reactivity.
Preparation Methods
Reductive Amination of 3-Methyl-2-hexanone
Reductive amination is a cornerstone strategy for synthesizing secondary amines. This method involves the condensation of a ketone with an amine followed by hydrogenation. For 3-methyl-2-hexylamine, 3-methyl-2-hexanone serves as the starting ketone, reacting with ammonia or a primary amine under reductive conditions.
Reaction Mechanism
The process begins with the formation of an imine intermediate via nucleophilic attack of ammonia on the carbonyl carbon of 3-methyl-2-hexanone. Subsequent hydrogenation of the imine bond using catalysts such as palladium on carbon (Pd/C) or Raney nickel yields the target amine. The reaction is typically conducted under hydrogen pressures of 1–5 bar and temperatures of 50–100°C .
Optimization and Yields
Key variables influencing yield include catalyst loading, hydrogen pressure, and solvent polarity. For instance, a Pd/C catalyst (5 wt%) in methanol at 80°C and 3 bar H₂ achieves a 78% conversion rate after 12 hours . Side products, such as over-reduced alcohols or tertiary amines, are minimized by controlling reaction time and ammonia stoichiometry.
Catalytic Hydrogenation of Oxime Intermediates
Oxime hydrogenation offers an alternative pathway to this compound. This method involves converting 3-methyl-2-hexanone into its oxime derivative, followed by catalytic reduction.
Oxime Synthesis
3-Methyl-2-hexanone reacts with hydroxylamine hydrochloride in aqueous ethanol to form 3-methyl-2-hexanone oxime. The reaction proceeds at 60–80°C for 6–8 hours, with yields exceeding 85% .
Hydrogenation Conditions
The oxime undergoes hydrogenation using transition metal catalysts. Nickel-based catalysts (e.g., Ni/Al₂O₃) at 200°C and 760 Torr hydrogen pressure demonstrate high efficiency, achieving 88% yield in flow reactor systems . Platinum oxide (PtO₂) in acetic acid is another effective system, though it requires stricter moisture control .
Alkylation of Primary Amines
Alkylation strategies involve reacting primary amines with alkyl halides or alcohols to introduce branched chains. For this compound, this method employs 2-bromo-3-methylhexane and ammonia.
Reaction Dynamics
The alkylation proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon of the alkyl halide. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems (water/dichloromethane). At 60°C, a 72% yield is attainable after 24 hours .
Challenges and Solutions
Competing elimination reactions (e.g., forming alkenes) are mitigated by using polar aprotic solvents (e.g., DMF) and excess amine. Steric hindrance from the branched alkyl chain necessitates longer reaction times compared to linear analogs.
Biosynthetic Pathways from Amino Acid Derivatives
Biocatalytic routes offer sustainable alternatives to traditional synthesis. Pathways inspired by amino acid metabolism have been proposed, leveraging decarboxylation and transamination enzymes.
Decarboxylation of α-Keto Acids
This compound may arise from the decarboxylation of α-keto acid precursors, analogous to pyruvate conversion in glycolysis. Thiamine pyrophosphate (TPP)-dependent enzymes facilitate this transformation, though yields in vitro remain modest (35–40%) .
Transamination Strategies
Branched-chain aminotransferases (BCATs) can transfer amino groups to 3-methyl-2-hexanoic acid, forming the corresponding amine. This method, while environmentally benign, requires genetic engineering to optimize enzyme specificity .
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors and heterogeneous catalysis are central to large-scale production.
Flow Reactor Systems
A Ni/Al₂O₃ catalyst in a flow reactor operating at 200°C and 760 Torr hydrogen pressure enables continuous production of this compound. This system achieves a space-time yield of 0.9 L kg⁻¹ h⁻¹, with catalyst lifetimes exceeding 500 hours .
Comparative Analysis of Methods
Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Scalability |
---|---|---|---|---|---|
Reductive Amination | Pd/C | 80 | 3 | 78 | High |
Oxime Hydrogenation | Ni/Al₂O₃ | 200 | 1 | 88 | Moderate |
Alkylation | TBAB | 60 | 1 | 72 | Low |
Biocatalytic Decarboxylation | TPP | 37 | 1 | 40 | Experimental |
Flow Reactor | Ni/Al₂O₃ | 200 | 1 | 85 | High |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-hexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or amides under specific conditions.
Reduction: It can be reduced to form primary amines or other derivatives.
Substitution: 3-Methyl-2-hexanamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents are used in substitution reactions.
Major Products Formed
Oxidation: Nitriles or amides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3-Methyl-2-hexylamine serves as a crucial intermediate in organic chemistry. It is utilized in the synthesis of pharmaceuticals and agrochemicals, where its amine functionality allows for various chemical transformations.
Reactivity and Chemical Transformations
The compound undergoes several types of reactions:
- Oxidation : Can be oxidized to form nitriles or amides using reagents like potassium permanganate.
- Reduction : It can be reduced to primary amines with reducing agents such as lithium aluminum hydride.
- Substitution Reactions : Participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Biological Applications
Neurotransmitter Interaction
Research indicates that this compound may influence neurotransmitter systems, making it a subject of interest in neurobiology. Its structural similarity to other amines suggests potential interactions with neurotransmitter receptors.
Potential Medical Uses
The compound has been investigated for its potential as a nasal decongestant and in treating conditions related to respiratory issues. Its sympathomimetic properties may enhance respiratory function by promoting vasoconstriction in nasal passages.
Industrial Applications
Manufacture of Industrial Chemicals
In industrial settings, this compound is used to produce various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other chemical formulations.
Case Study 1: Dietary Supplements and Cardiac Events
A notable case involved a 22-year-old man who experienced a myocardial infarction after consuming dietary supplements containing 1,3-dimethylamylamine (a related compound). This incident highlights the need for caution regarding the use of sympathomimetic compounds in dietary products .
Case Study 2: Neurobiological Effects
Research has shown that compounds similar to this compound can affect neurotransmitter release. Studies exploring these effects could lead to advancements in understanding mood disorders and other neurological conditions .
Mechanism of Action
The mechanism of action of 3-methyl-2-hexanamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for certain receptors, influencing neurotransmitter release and uptake. It may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Structural and Physicochemical Properties
The table below compares 3-Methyl-2-hexylamine with three analogs:
Key Observations:
Branching vs. Chain Length :
- This compound and 1,3-Dimethylamylamine are structural isomers (C₇H₁₇N) but differ in substituent positions. Branching reduces intermolecular forces, leading to lower boiling points compared to linear analogs (e.g., 2-Ethylhexylamine, C₈H₁₉N) .
- Dimethylamine (C₂H₇N), a smaller molecule, is significantly more volatile (lower boiling point and higher H value) .
Volatility and Solubility :
- 2-Ethylhexylamine’s higher Henry’s Law constant (3.7 × 10⁻¹) compared to dimethylamine (3.0 × 10⁻¹) indicates lower volatility, likely due to its longer alkyl chain .
- Data gaps for this compound’s H value limit direct comparisons, but its boiling point (133.7°C) suggests intermediate volatility relative to smaller amines.
Biological Activity
3-Methyl-2-hexylamine (also known as 1,3-dimethylamylamine or DMAA) is an aliphatic amine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by its structure, which includes a branched alkyl chain with a primary amine group. Its chemical formula is C7H17N and it has a molecular weight of approximately 115.23 g/mol. The compound acts primarily as a sympathomimetic agent, influencing neurotransmitter systems and metabolic pathways.
Mechanism of Action:
- Receptor Interaction: DMAA interacts with adrenergic receptors, leading to increased release of norepinephrine and epinephrine. This results in enhanced energy expenditure, increased heart rate, and elevated blood pressure.
- Metabolic Effects: It may also influence metabolic pathways by modulating enzyme activity involved in energy metabolism, potentially enhancing lipolysis and thermogenesis .
Biological Activities
This compound has been studied for various biological activities:
- Stimulant Effects: DMAA is known for its stimulant properties, often marketed in dietary supplements for weight loss and performance enhancement. It has been shown to increase alertness and reduce fatigue .
- Cardiovascular Effects: The compound can cause vasoconstriction and increased cardiac output due to its sympathomimetic action. However, this can lead to adverse cardiovascular events, particularly at high doses .
Case Studies
Several case studies highlight the biological effects and risks associated with this compound:
-
Cardiac Events:
- A case involving a 21-year-old male who experienced cerebral hemorrhage after ingesting high doses of DMAA combined with caffeine and alcohol raised concerns about its safety profile .
- Another notable incident linked DMAA to the death of a marathon runner, where the substance was considered a significant factor contributing to acute cardiac failure during strenuous exercise .
- Liver Toxicity:
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has a relatively slow absorption rate with a half-life ranging from 8 to 24 hours. This slow metabolism can lead to accumulation in the body, increasing the risk of adverse effects over time .
Parameter | Value |
---|---|
Molecular Weight | 115.23 g/mol |
Half-Life | 8 - 24 hours |
Clearance | 20.02 ± 5 L/h |
Common Side Effects | Hypertension, tachycardia |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-Methyl-2-hexylamine, and how can reaction conditions be optimized for laboratory-scale synthesis?
- Methodological Answer : A common approach involves reductive amination of 3-methyl-2-hexanone using catalysts like sodium cyanoborohydride in the presence of ammonium acetate under inert conditions. Optimization can be achieved by varying solvent polarity (e.g., methanol vs. THF) and monitoring reaction progress via thin-layer chromatography (TLC). For higher yields, temperature control (25–40°C) and stoichiometric adjustments (1.2–1.5 equivalents of reducing agent) are critical. Post-synthesis purification via fractional distillation or column chromatography is recommended .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine’s structure, particularly the methyl and hexyl chain positions. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence detection (HPLC-Fluo) can assess purity, with detection limits as low as 0.1% for impurities. Cross-referencing with PubChem-derived spectral libraries (e.g., Canonical SMILES, molecular formula validation) ensures accuracy .
Q. How can researchers mitigate instability issues of this compound during storage?
- Methodological Answer : Store the compound in airtight, amber glass containers under nitrogen at –20°C to prevent oxidation. Regular stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 1–3 months) coupled with HPLC analysis can identify degradation products. Adding stabilizing agents like ascorbic acid (0.1% w/v) may extend shelf life .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability, solvent compatibility). Validate findings by replicating studies under standardized conditions (e.g., uniform pH, temperature, and solvent concentrations). Use orthogonal assays (e.g., receptor-binding studies vs. enzyme inhibition) and include positive/negative controls. Triangulating data with computational docking simulations (e.g., AutoDock Vina) can clarify mechanistic inconsistencies .
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties and transition states for reactions like nucleophilic substitution. Pairing these with molecular dynamics simulations (e.g., GROMACS) predicts solvent effects and steric hindrance. Validate predictions experimentally via kinetic studies (e.g., rate constant measurements) .
Q. What advanced techniques analyze by-products formed during this compound synthesis?
- Methodological Answer : Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) identifies low-abundance by-products (e.g., N-oxide derivatives) with high resolution. Isotopic labeling (e.g., ¹⁵N-ammonia) traces reaction pathways, while X-ray crystallography resolves structural ambiguities in crystalline intermediates .
Q. How do stereochemical variations in this compound derivatives affect their biological target interactions?
- Methodological Answer : Enantiomeric separation via chiral HPLC (e.g., Chiralpak IA column) isolates R/S isomers. Compare their binding affinities using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Molecular docking studies (e.g., Schrödinger Suite) map steric and electronic interactions with target proteins, such as G-protein-coupled receptors .
Properties
CAS No. |
35399-82-7 |
---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
3-methylhexan-2-amine |
InChI |
InChI=1S/C7H17N/c1-4-5-6(2)7(3)8/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
WVYNIWHEHBSTSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)N |
Origin of Product |
United States |
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